

Synthesis of 2-Amino Benzamidoxime from 2-Aminobenzonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino benzamidoxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-amino benzamidoxime** from 2-aminobenzonitrile. This document details the chemical transformation, experimental protocols, and potential applications of the resulting compound, with a focus on its utility in biomedical research and drug development.

Introduction

2-Amino benzamidoxime is a valuable synthetic intermediate and a functional molecule in its own right. The presence of both an amino group and an amidoxime moiety on the benzene ring imparts unique chemical properties, making it a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, amidoxime derivatives have garnered significant interest due to their reported antimicrobial and anti-tumor activities.^{[1][2]} More recently, **2-amino benzamidoxime** has been highlighted for its rapid and stable reaction with aldehydes, positioning it as a useful tool for bioconjugation and the development of fluorescent probes for biological imaging.^{[3][4]}

This guide focuses on the direct synthesis of **2-amino benzamidoxime** from the readily available precursor, 2-aminobenzonitrile, through its reaction with hydroxylamine.

Reaction Scheme and Data Presentation

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of 2-aminobenzonitrile.

Table 1: Physicochemical Properties of Reactants and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Solubility
2-Aminobenzonitrile	C ₇ H ₆ N ₂	118.14	Yellow solid	45-48	267-268	Soluble in common organic solvents, insoluble in water. [5] [6]
Hydroxylamine Hydrochloride	NH ₂ OH·HCl	69.49	White crystalline solid	155-157	Decomposes	Soluble in water and ethanol
2-Aminobenzamide	C ₇ H ₉ N ₃ O	151.17	Crystalline solid	Not specified	Not specified	Soluble in DMSO, DMF, and Ethanol. [7] [8]

Table 2: Summary of a Representative Synthesis Protocol

Parameter	Value
Reactants	
2-Aminobenzonitrile	1.0 eq
Hydroxylamine Hydrochloride	1.5 eq
Base (e.g., Sodium Bicarbonate)	1.5 eq
Solvent	Ethanol/Water mixture (e.g., 1:1 v/v)
Reaction Temperature	60-80 °C
Reaction Time	4-8 hours
Purification Method	Recrystallization
Expected Yield	Moderate to high

Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the synthesis of benzamidoximes. Optimization may be required to achieve the highest yield and purity.

Materials:

- 2-Aminobenzonitrile
- Hydroxylamine hydrochloride
- Sodium bicarbonate (or another suitable base like sodium carbonate)
- Ethanol
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate

- Standard laboratory glassware
- Filtration apparatus (Büchner funnel)
- pH paper or pH meter

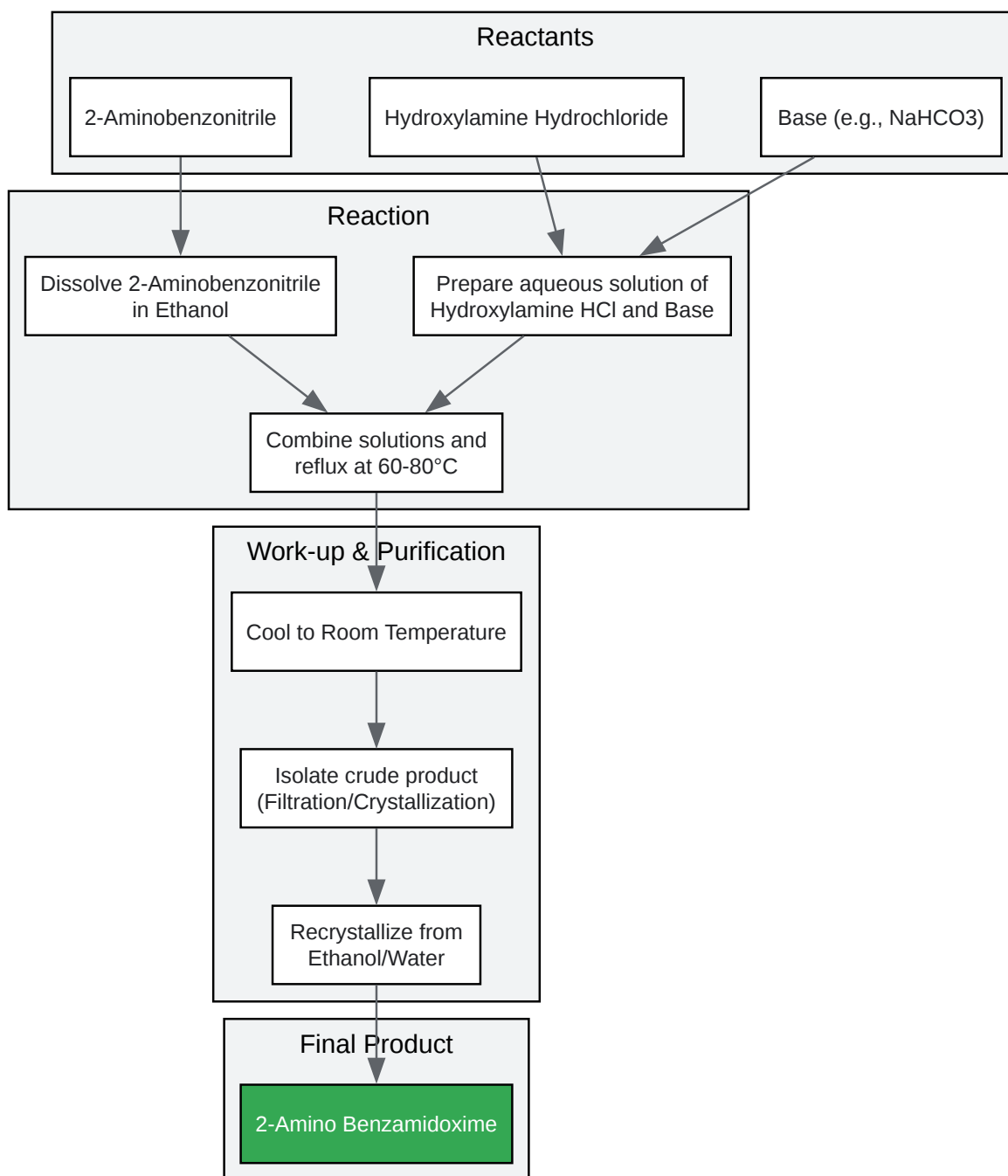
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 equivalent) in a suitable volume of ethanol.
- **Addition of Reagents:** In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in deionized water. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.
- **Reaction Initiation:** Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of 2-aminobenzonitrile.
- **Heating and Reflux:** Heat the reaction mixture to 60-80 °C with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reaction Completion and Work-up:** Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
- **Product Isolation:** If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.
- **Purification:** The crude **2-amino benzamidoxime** can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- **Drying and Characterization:** Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Chemical Synthesis Workflow

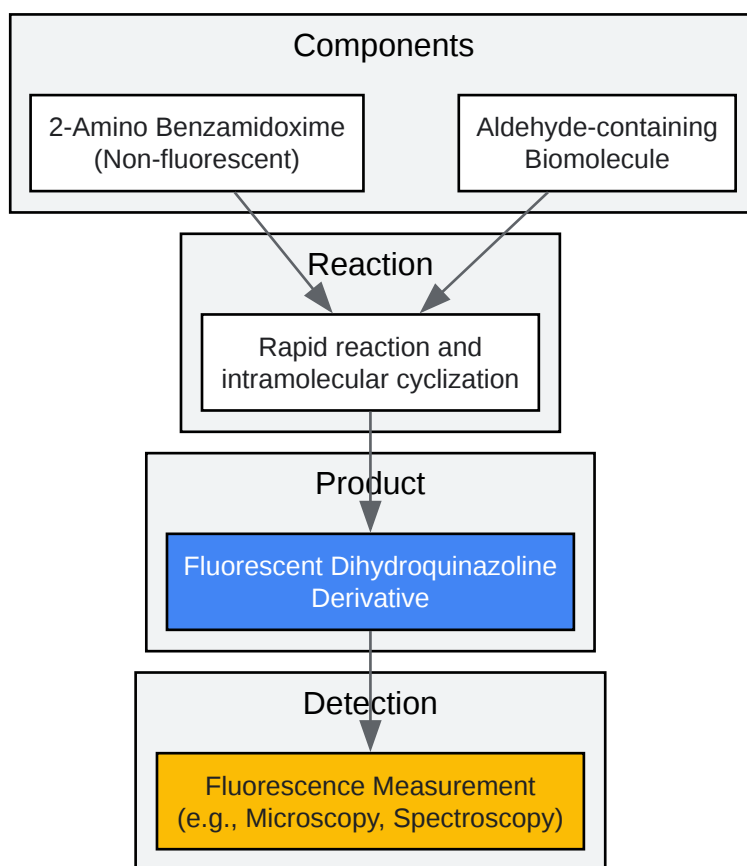
Synthesis of 2-Amino Benzamidoxime

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-amino benzamidoxime**.

Application as a Fluorescent Probe for Aldehyde Detection

2-Amino benzamidoxime (ABAO) can react with aldehydes to form a fluorescent dihydroquinazoline derivative.[3][4] This property can be exploited for the detection of aldehydes in biological systems.

Aldehyde Detection using 2-Amino Benzamidoxime



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Caption: Workflow for aldehyde detection using **2-amino benzamidoxime**.

Conclusion

The synthesis of **2-amino benzamidoxime** from 2-aminobenzonitrile provides a straightforward route to a versatile chemical entity. This guide offers a foundational protocol and highlights the compound's potential in both synthetic chemistry and as a tool in chemical

biology. The unique reactivity of **2-amino benzamidoxime** with aldehydes opens up exciting possibilities for the development of novel diagnostic and research tools. Further optimization of the synthetic protocol and exploration of the biological activities of its derivatives are promising areas for future research.

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